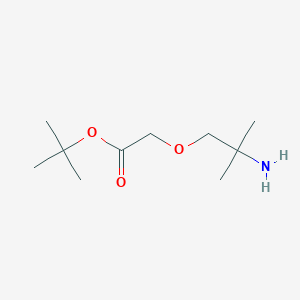

tert-Butyl 2-(2-amino-2-methylpropoxy)acetate

Description

tert-Butyl 2-(2-amino-2-methylpropoxy)acetate is a branched ester derivative featuring a tert-butyl group, an acetate backbone, and a 2-amino-2-methylpropoxy substituent. This compound is characterized by its unique combination of steric bulk (from the tert-butyl group) and nucleophilic reactivity (from the amino group). The amino group enhances solubility in polar solvents and enables functionalization via reactions such as acylation or alkylation .

Properties

IUPAC Name |

tert-butyl 2-(2-amino-2-methylpropoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-9(2,3)14-8(12)6-13-7-10(4,5)11/h6-7,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZKTTYTYRYWBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCC(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-amino-2-methylpropoxy)acetate typically involves the reaction of tert-butyl bromoacetate with 2-amino-2-methylpropanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amino alcohol displaces the bromide ion from the bromoacetate, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 2-(2-amino-2-methylpropoxy)acetate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-amino-2-methylpropoxy)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

tert-Butyl 2-(2-amino-2-methylpropoxy)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-amino-2-methylpropoxy)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 2-(2-amino-2-methylpropoxy)acetate with structurally related tert-butyl esters, highlighting key differences in substituents, properties, and applications:

Structural and Functional Comparisons

Amino vs. Aminooxy Groups (vs. ): The 2-amino-2-methylpropoxy substituent in the target compound provides a branched alkyl chain with a secondary amino group, enhancing steric hindrance and basicity compared to the linear aminooxy group in tert-butyl 2-(aminooxy)acetate. This difference impacts reactivity: the amino group is more nucleophilic, enabling coupling reactions, while the aminooxy group is prone to oxidation.

Halogenated vs. Amino Substituents (vs. ): The chloroethoxy group in tert-butyl 2-(2-chloroethoxy)acetate introduces a halogen, making it a candidate for SN2 reactions (e.g., nucleophilic displacement). In contrast, the amino group in the target compound facilitates hydrogen bonding and protonation, improving solubility in acidic environments.

Ether Chains vs. Branched Amino Groups (vs. ): The hydroxyethoxy-ethoxy substituent in tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate increases hydrophilicity due to multiple ether linkages and a terminal hydroxyl group. The target compound’s amino group offers comparable polarity but with greater chemical versatility (e.g., pH-dependent reactivity).

Aromatic/Sulfonyl vs. Aliphatic Substituents (vs. ): The sulfonyl-pyridinyl-cyanophenyl group in tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate introduces aromatic stacking and electron-withdrawing effects, enabling applications in crystal engineering and bioactive molecules. The target compound’s aliphatic amino group lacks π-π interactions but offers simpler synthetic routes.

Biological Activity

Tert-Butyl 2-(2-amino-2-methylpropoxy)acetate (TBAMPA) is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of TBAMPA, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

TBAMPA is characterized by its tert-butyl group attached to an acetate moiety, with an aminoalkoxy side chain. The molecular formula is , and it exhibits a molecular weight of approximately 189.25 g/mol. The presence of the amino group suggests potential interactions with biological receptors and enzymes.

The biological activity of TBAMPA is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound may act as a modulator or inhibitor of specific pathways involved in cellular signaling and metabolic processes.

- Enzyme Interaction : TBAMPA has been studied for its potential to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering neuroprotective effects.

Pharmacological Effects

Research indicates that TBAMPA may exhibit several pharmacological effects:

- Neuroprotective Activity : Preliminary studies suggest that TBAMPA may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties : TBAMPA has shown promise in reducing inflammatory markers in cell culture models, suggesting its utility in treating inflammatory conditions.

- Antioxidant Activity : The compound may possess antioxidant properties, which can mitigate cellular damage caused by reactive oxygen species (ROS).

Case Studies and Research Findings

Several studies have investigated the biological activity of TBAMPA:

- Neuroprotection Study : In a study involving neuronal cell lines, TBAMPA was found to reduce cell death induced by oxidative stress. The compound decreased levels of apoptotic markers such as caspase-3 activation, supporting its neuroprotective role .

- Anti-inflammatory Effects : In vitro experiments demonstrated that TBAMPA treatment led to a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated microglial cells. This suggests its potential for managing neuroinflammation .

- Mechanistic Insights : A mechanistic study revealed that TBAMPA might exert its effects through modulation of the NF-kB signaling pathway, a key regulator of inflammation and cell survival .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.